molecular formula C18H14Cl2F3N3O2S B4292728 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

Cat. No.: B4292728
M. Wt: 464.3 g/mol
InChI Key: RPUPRGXRQVRBIO-UHFFFAOYSA-N
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Description

N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3O2S/c1-10-9-24-17(29-10)26(12-3-5-13(6-4-12)28-18(21,22)23)16(27)25-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUPRGXRQVRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached via a coupling reaction with a trifluoromethoxyphenyl halide.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-phenylurea
  • N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(methoxy)phenyl]urea

Uniqueness

N’-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

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